syn-Norelgestromin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

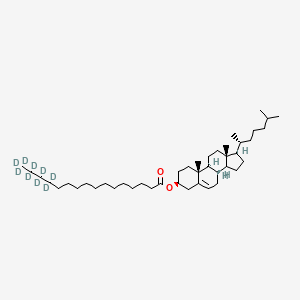

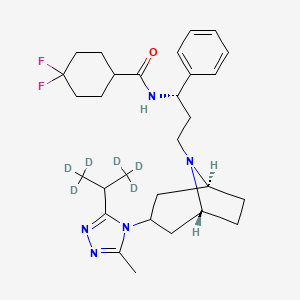

syn-Norelgestromin: is a synthetic progestin used primarily in hormonal contraceptives. It is a derivative of norgestimate and is known for its role in transdermal contraceptive patches. The compound is effective in preventing pregnancy by inhibiting ovulation and inducing changes in the cervical mucus and endometrium .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of syn-Norelgestromin involves the reaction of levonorgestrel with a hydroxylamine salt to form the corresponding oxime. This reaction is typically carried out in a non-protic or aprotic polar solvent such as pyridine or a mixture of pyridine and acetonitrile. The reaction is conducted at temperatures ranging from 5 to 35°C, with an optimal range of 20-25°C .

Industrial Production Methods: In industrial settings, the crude this compound obtained from the reaction is further purified using ethanol or a mixture of ethanol and water. This purification step ensures the compound is obtained in crystalline form, which is essential for its use in pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: syn-Norelgestromin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxime derivatives.

Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

Substitution: The oxime group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reagents and conditions used .

Applications De Recherche Scientifique

Chemistry: syn-Norelgestromin is used in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

Biology: In biological research, this compound is studied for its effects on hormone receptors and its role in regulating reproductive functions.

Medicine: The primary medical application of this compound is in hormonal contraceptives. It is used in combination with ethinyl estradiol in transdermal patches to prevent pregnancy .

Industry: In the pharmaceutical industry, this compound is used in the formulation of contraceptive patches and other hormone-based therapies .

Mécanisme D'action

syn-Norelgestromin exerts its effects by inhibiting estrone sulfatase, an enzyme that converts sulfated steroid precursors to estrogen. This inhibition reduces estrogen levels, thereby preventing ovulation. Additionally, this compound, in combination with ethinyl estradiol, suppresses follicular development, induces changes in the endometrium, and thickens cervical mucus, making it difficult for sperm to enter the uterus .

Comparaison Avec Des Composés Similaires

Levonorgestrel: Another synthetic progestin used in various contraceptive formulations.

Norgestimate: The parent compound from which syn-Norelgestromin is derived.

Desogestrel: A third-generation progestin with similar contraceptive properties.

Uniqueness: this compound is unique due to its specific use in transdermal contraceptive patches, offering a convenient and non-invasive method of contraception. Its combination with ethinyl estradiol provides effective pregnancy prevention with a lower risk of side effects compared to other progestins .

Propriétés

Key on ui mechanism of action |

Norelgestromin inhibits estrone sulfatase, which converts sulfated steroid precursors to estrogen during pregnancy. Norgelgestromin/ethinylestradiol suppresses follicular development, induces changes to the endometrium, which decreases chances of implantation and thickens the cervical mucus, impeding sperm swimming into the uterus. It also has similar agonisting binding affinities as its parent compound, Norgestimate, for progesterone and estrogen receptors. |

|---|---|

Numéro CAS |

74183-54-3 |

Formule moléculaire |

C21H29NO2 |

Poids moléculaire |

327.5 g/mol |

Nom IUPAC |

(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H29NO2/c1-3-20-11-9-17-16-8-6-15(22-24)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23-24H,3,5-12H2,1H3/b22-15-/t16-,17+,18+,19-,20-,21-/m0/s1 |

Clé InChI |

ISHXLNHNDMZNMC-UGCMNZCRSA-N |

SMILES isomérique |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N\O)/CC[C@H]34 |

SMILES canonique |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,9R,10S,13S,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775517.png)

![[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775518.png)

![(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775532.png)

![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3,4-dimethylpent-2-enoate](/img/structure/B10775549.png)

![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)

![[(3S,8S,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775560.png)

![methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775572.png)

![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)